An In-depth Technical Guide to 5,6-Dimethylpyridine-2-carbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5,6-Dimethylpyridine-2-carbaldehyde: Properties, Synthesis, and Applications
Introduction
5,6-Dimethylpyridine-2-carbaldehyde is a substituted heterocyclic aldehyde that serves as a pivotal building block in modern organic synthesis. Its structure, which combines the aromatic, electron-withdrawing pyridine core with a reactive aldehyde functional group and two electron-donating methyl substituents, imparts a unique profile of reactivity and utility. This guide provides an in-depth analysis of its chemical properties, established synthesis protocols, and its expanding role as a "privileged scaffold" in the design of novel pharmaceuticals and functional materials. For researchers in drug discovery, this molecule offers a versatile platform for generating libraries of compounds with potential therapeutic applications, from anticancer to antimicrobial agents.[1][2][3]
Part 1: Core Chemical and Physical Profile
A comprehensive understanding of a molecule begins with its fundamental properties. These identifiers and characteristics are essential for experimental design, reaction optimization, and safety considerations.
Chemical Identity and Structure
The structural arrangement of 5,6-dimethylpyridine-2-carbaldehyde, with its aldehyde group positioned ortho to the ring nitrogen, is critical to its function, particularly in its capacity to act as a bidentate ligand.
Diagram 1: Annotated Molecular Structure
Caption: Molecular structure of 5,6-dimethylpyridine-2-carbaldehyde.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5,6-dimethylpyridine-2-carbaldehyde | Molport |
| CAS Number | 1211587-65-3 | [4] |
| Molecular Formula | C₈H₉NO | [4] |
| Molecular Weight | 135.17 g/mol | [4] |
| SMILES | Cc1ccc(C=O)nc1C | [4] |
| InChI | InChI=1S/C8H9NO/c1-6-3-4-8(5-10)9-7(6)2/h3-5H,1-2H3 |[4] |
Physicochemical Properties
While extensive experimental data for this specific isomer is not widely published, properties can be reliably predicted based on its structure and data from close analogs like 6-methylpyridine-2-carboxaldehyde.[5]
Table 2: Physicochemical Data
| Property | Value / Observation | Justification / Comparative Data |
|---|---|---|
| Appearance | Expected to be a crystalline solid or oily liquid. | Analogs like 6-methylpyridine-2-carboxaldehyde are low-melting crystals. Pyridine aldehydes can be liquids or solids.[6] |
| Melting Point | Estimated: 35-45 °C | Higher than 6-methylpyridine-2-carboxaldehyde (31-33 °C) due to increased molecular weight and potentially altered crystal packing from the second methyl group. |
| Boiling Point | Estimated: >190 °C | Higher than pyridine-2-carbaldehyde (181 °C) due to increased molecular weight from two methyl groups.[6] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF, Ethanol). Limited solubility in water. | The pyridine nitrogen allows for some water solubility, but the overall hydrocarbon character is dominant.[7] |
Spectroscopic Profile
The spectroscopic signature of 5,6-dimethylpyridine-2-carbaldehyde is key to its identification and the monitoring of its reactions.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be distinct. The aldehyde proton (-CHO) will appear as a singlet significantly downfield (δ ≈ 9.9-10.1 ppm) due to the strong deshielding effect of the carbonyl group. The two aromatic protons will appear as doublets in the aromatic region (δ ≈ 7.3-7.8 ppm). The two methyl groups (-CH₃) will be visible as sharp singlets upfield (δ ≈ 2.4-2.6 ppm).
-
¹³C NMR Spectroscopy: The carbonyl carbon (C=O) is the most downfield signal, typically appearing around δ ≈ 190-195 ppm. The aromatic carbons will resonate in the δ ≈ 120-160 ppm range, with the carbon attached to the aldehyde (C2) and the nitrogen-adjacent carbon (C6) being the most deshielded. The methyl carbons will appear upfield at δ ≈ 18-25 ppm.
-
Infrared (IR) Spectroscopy: The most characteristic absorption is the strong C=O stretching vibration of the aldehyde, expected in the range of 1700-1720 cm⁻¹. Other key peaks include C=N and C=C stretching vibrations from the pyridine ring (1550-1610 cm⁻¹) and C-H stretching from the aromatic and methyl groups.[8] The IR spectrum for the related 4,6-dimethyl pyridine-2-aldehyde provides a strong comparative reference.[9]
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 135. A prominent fragment would correspond to the loss of the formyl radical (M-29), resulting in a peak at m/z = 106.
Part 2: Synthesis and Chemical Reactivity
The utility of 5,6-dimethylpyridine-2-carbaldehyde stems from its accessible synthesis and the versatile reactivity of its aldehyde group.
Synthesis Pathway: Selective Oxidation
The most direct and logical synthesis route is the selective oxidation of a methyl group on a corresponding trimethylpyridine precursor. The oxidation of methyl groups on pyridine rings is a well-established transformation, with selenium dioxide (SeO₂) being a classic and effective reagent for this purpose.[10]
Diagram 2: Proposed Synthesis Workflow
Caption: Workflow for synthesis via selective oxidation.
Exemplary Synthesis Protocol
This protocol is a self-validating system where reaction progress can be monitored, and product purity is confirmed by standard analytical techniques.
Objective: To synthesize 5,6-dimethylpyridine-2-carbaldehyde from 2,5,6-trimethylpyridine.
Methodology:
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5,6-trimethylpyridine (1.0 eq.) in 1,4-dioxane under a nitrogen atmosphere. Causality: The inert atmosphere prevents unwanted side reactions, and dioxane is a suitable high-boiling solvent for this reaction.[10]
-
Reagent Addition: Add selenium dioxide (1.1 eq.) to the solution. Causality: A slight excess of the oxidizing agent ensures complete conversion of the starting material.
-
Reaction: Heat the mixture to reflux (approx. 101 °C) for 4-6 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC). Causality: Refluxing provides the necessary activation energy for the oxidation. TLC allows for real-time tracking of the consumption of starting material and the formation of the more polar aldehyde product.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the black precipitate of elemental selenium.
-
Purification: Concentrate the filtrate under reduced pressure to remove the dioxane. Purify the resulting crude oil/solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Validation: Combine the product-containing fractions and remove the solvent in vacuo. Characterize the final product using NMR and IR spectroscopy to confirm its identity and purity.
Key Reaction Pathways
The aldehyde functionality is a gateway to a vast array of chemical transformations, making this molecule a versatile intermediate.
Diagram 3: Key Reactivity Map
Caption: Major reaction pathways of the aldehyde group.
-
Schiff Base Formation: The aldehyde readily reacts with primary amines to form imines (Schiff bases). This reaction is fundamental for creating complex ligands. Thiosemicarbazones, formed from thiosemicarbazide, are a notable subclass that has demonstrated significant anticancer activity when complexed with metals.[11][12][13]
-
Knoevenagel and Claisen-Schmidt Condensations: In the presence of a base, the aldehyde undergoes condensation with active methylene compounds or ketones to form α,β-unsaturated systems like chalcones.[8][14][15] This is a powerful carbon-carbon bond-forming reaction used to extend the molecular framework for structure-activity relationship (SAR) studies.
-
Wittig Reaction: This reaction provides a reliable method to convert the aldehyde into an alkene, offering a route to compounds like divinylpyridines, which are valuable monomers for polymer synthesis.[10]
-
Chelation and Coordination Chemistry: The molecule can act as a κ²(N,O) bidentate ligand, coordinating with metal ions through the pyridine nitrogen and the aldehyde oxygen. This chelation is crucial for the synthesis of organometallic complexes with catalytic or medicinal properties.[16]
Part 3: Applications in Drug Discovery and Materials Science
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[2] 5,6-Dimethylpyridine-2-carbaldehyde leverages this "privileged" status.
-
Anticancer Drug Development: Derivatives of pyridine-2-carbaldehyde are actively being investigated as anticancer agents. For instance, thiosemicarbazone complexes have been shown to inhibit tumor growth, suppress angiogenesis (the formation of new blood vessels), and restrict cancer cell metastasis.[1][13] The methyl groups on the pyridine ring can modulate the compound's lipophilicity, steric profile, and metabolic stability, allowing for fine-tuning of its pharmacological properties.
-
Inhibitor Design: The pyridine carboxamide structure is a key component in the design of potent and selective enzyme inhibitors. For example, it has been used to develop inhibitors for c-Jun NH2-terminal kinases (JNKs), which are implicated in inflammatory and neurological disorders.[17]
-
Coordination Polymers and Materials: The ability to form stable complexes with various metals allows for its use in creating coordination polymers and metal-organic frameworks (MOFs). These materials can have applications in catalysis, gas storage, and sensing.
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount. The following guidelines are based on safety data for structurally similar pyridine aldehydes.[5][18][19][20]
Table 3: Hazard and Safety Information
| Category | Guideline |
|---|---|
| GHS Hazard Statements | Harmful if swallowed.[21] Causes skin irritation.[21] Causes serious eye irritation.[5][21] May cause respiratory irritation.[21] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[19] Avoid breathing dust, fumes, or vapors.[22] Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[18][19] Keep away from strong oxidizing agents, acids, and bases.[19] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.[5] |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. |
Conclusion
5,6-Dimethylpyridine-2-carbaldehyde is more than a simple organic molecule; it is a highly versatile and valuable platform for chemical innovation. Its straightforward synthesis, combined with the rich reactivity of the aldehyde group and the proven biological relevance of the substituted pyridine core, makes it an indispensable tool for researchers. From the rational design of next-generation kinase inhibitors and anticancer agents to the construction of novel coordination complexes, the potential applications of this compound are both significant and expanding.
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